molecular formula C7H11NO B13933005 1-Isopropyl-1H-pyrrol-2(5H)-one

1-Isopropyl-1H-pyrrol-2(5H)-one

Cat. No.: B13933005
M. Wt: 125.17 g/mol
InChI Key: ICEWACHGGQESMP-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- is a heterocyclic organic compound that belongs to the family of pyrrolidinones. This compound features a five-membered lactam ring containing four carbon atoms and one nitrogen atom. It is known for its significant structural role in various bioactive natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method includes the reaction of five-membered lactone precursors with ammonia or amines, as well as reductive cyclization of nitroolefins with 1,3-diketones .

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that minimize the number of reaction steps. For instance, the synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a related compound, has been accomplished through a four-step process that includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in these reactions include aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate. The reactions are typically carried out under mild conditions to ensure high yields and minimal by-products .

Major Products Formed

The major products formed from these reactions include polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which exhibit a broad spectrum of pharmacological activities such as anticancer, antibacterial, and anti-inflammatory properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyrrol-2-one, 1,5-dihydro-1-(1-methylethyl)- stands out due to its unique structural modifications, which enhance its pharmacological properties. Its ability to undergo various chemical reactions and form bioactive derivatives makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-propan-2-yl-2H-pyrrol-5-one

InChI

InChI=1S/C7H11NO/c1-6(2)8-5-3-4-7(8)9/h3-4,6H,5H2,1-2H3

InChI Key

ICEWACHGGQESMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC=CC1=O

Origin of Product

United States

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